molecular formula C9H11N5 B8543716 1-Benzyl-1H-tetrazole-5-methanamine

1-Benzyl-1H-tetrazole-5-methanamine

Cat. No. B8543716
M. Wt: 189.22 g/mol
InChI Key: JWDZKPSFIPANKC-UHFFFAOYSA-N
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Patent
US08383637B2

Procedure details

To a stirred solution of the solid isolated in Step B (7.88 g, 24.7 mmol) in ethanol (300 mL), hydrazine (1.58 g, 49.3 mmol) was added. The reaction mixture was then refluxed four hours. After cooling down to room temperature, the white solid from the solution was removed by filtration. The filtrate was concentrated. Acetonitrile (50 mL) was added to the residue. The precipitate from the solution was removed by filtration. The filtrate was concentrated to yield a colorless oil which was treated with 1N HCl in diethyl ether to yield C-(1-benzyl-1H-tetrazol-5-yl)-methylamine as a white solid, as its corresponding HCl salt.
Name
solid
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)=[N:11][N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NN.Cl>C(O)C.C(OCC)C>[CH2:1]([N:8]1[C:12]([CH2:13][NH2:14])=[N:11][N:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
solid
Quantity
7.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NN=C1CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
1.58 g
Type
reactant
Smiles
NN
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the white solid from the solution was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
Acetonitrile (50 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
The precipitate from the solution was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a colorless oil which

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NN=C1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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